Methyl 2-(bromomethyl)-3-hydroxybenzoate
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Overview
Description
Methyl 2-(bromomethyl)-3-hydroxybenzoate is an organic compound with the molecular formula C9H9BrO3 It is a derivative of benzoic acid, featuring a bromomethyl group and a hydroxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(bromomethyl)-3-hydroxybenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-hydroxybenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution of a hydrogen atom with a bromine atom on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions. These reactions are carried out in reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product. The use of solvents like dichloromethane or ethyl acetate can aid in the dissolution of reactants and the extraction of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(bromomethyl)-3-hydroxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines or thiols, under basic conditions.
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Formation of methyl 2-(bromomethyl)-3-oxobenzoate.
Reduction: Formation of methyl 2-(bromomethyl)-3-hydroxybenzyl alcohol.
Scientific Research Applications
Methyl 2-(bromomethyl)-3-hydroxybenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-(bromomethyl)-3-hydroxybenzoate involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromomethylbenzoate: Similar structure but lacks the hydroxy group, making it less reactive in certain chemical reactions.
Methyl 3-hydroxybenzoate: Lacks the bromomethyl group, resulting in different reactivity and applications.
Uniqueness
Methyl 2-(bromomethyl)-3-hydroxybenzoate is unique due to the presence of both the bromomethyl and hydroxy groups on the benzene ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
methyl 2-(bromomethyl)-3-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-9(12)6-3-2-4-8(11)7(6)5-10/h2-4,11H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOBVPAWLNPCBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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